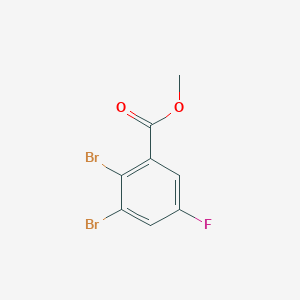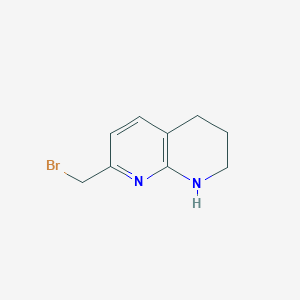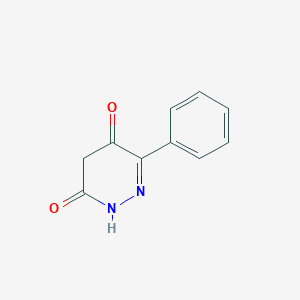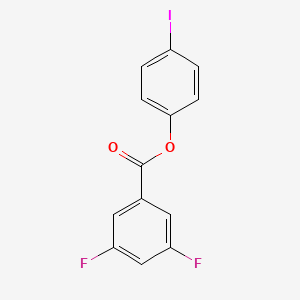
4-Iodophenyl 3,5,-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodophenyl 3,5-Difluorobenzoate is an organofluorine compound with the molecular formula C13H7F2IO2. It is characterized by the presence of iodine and fluorine atoms attached to a benzoate structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl 3,5-Difluorobenzoate typically involves the esterification of 4-iodophenol with 3,5-difluorobenzoic acid. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodophenyl 3,5-Difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Aplicaciones Científicas De Investigación
4-Iodophenyl 3,5-Difluorobenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Iodophenyl 3,5-Difluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Iodophenol: An aromatic compound with similar iodine substitution but lacking the fluorinated benzoate group.
3,5-Difluorobenzoic Acid: A fluorinated benzoic acid that shares the difluorobenzoate structure but lacks the iodine atom.
Uniqueness: 4-Iodophenyl 3,5-Difluorobenzoate is unique due to the combination of iodine and fluorine atoms, which impart distinct chemical reactivity and properties. This makes it a valuable compound for specialized applications in synthesis and research .
Propiedades
Fórmula molecular |
C13H7F2IO2 |
|---|---|
Peso molecular |
360.09 g/mol |
Nombre IUPAC |
(4-iodophenyl) 3,5-difluorobenzoate |
InChI |
InChI=1S/C13H7F2IO2/c14-9-5-8(6-10(15)7-9)13(17)18-12-3-1-11(16)2-4-12/h1-7H |
Clave InChI |
CBKQGFTZMMVJDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=O)C2=CC(=CC(=C2)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


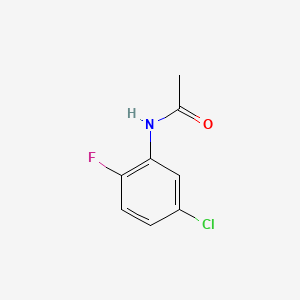

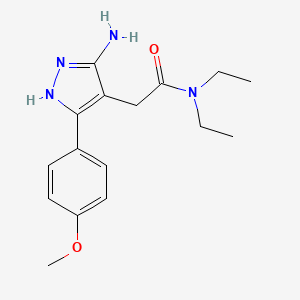
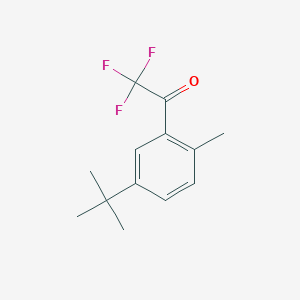
![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
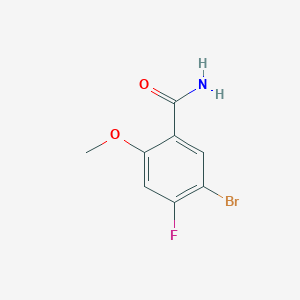
![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
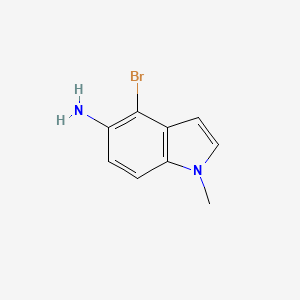

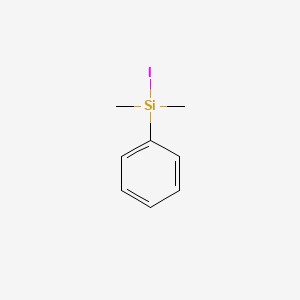
![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
